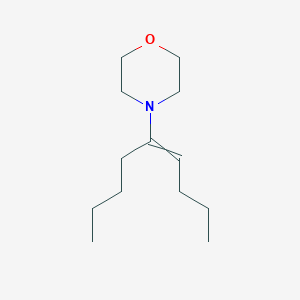

5-Morpholinonon-4-ene

Description

5-Morpholinonon-4-ene is a theoretical or less-studied organic compound characterized by a nine-carbon chain (nonene) with a morpholine substituent at position 5 and a double bond at position 4. While direct data on this compound are absent in the provided evidence, its structural analogs with morpholine moieties—such as 5-(Morpholin-4-yl)pent-2-en-1-amine and Phenadoxone —suggest applications in drug development, agrochemicals, or material science. Morpholine derivatives are often explored for their bioavailability and ability to modulate physicochemical properties like solubility and metabolic stability.

Properties

Molecular Formula |

C13H25NO |

|---|---|

Molecular Weight |

211.34 g/mol |

IUPAC Name |

4-non-4-en-5-ylmorpholine |

InChI |

InChI=1S/C13H25NO/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h7H,3-6,8-12H2,1-2H3 |

InChI Key |

RFWVDFZECSHJGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CCCC)N1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Morpholinonon-4-ene (hypothetical) with structurally or functionally related morpholine-containing compounds from the evidence:

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Key Comparative Insights:

Structural Complexity and Functional Groups this compound features a long hydrophobic chain and a morpholine group, which may enhance membrane permeability compared to smaller analogs like 4′-Morpholinoacetophenone (C₁₂H₁₅NO₂) . However, the absence of polar groups (e.g., esters or amines) could limit its solubility.

Pharmacological Potential 5-(Morpholin-4-yl)pent-2-en-1-amine shares the alkene and amine groups with this compound but has a shorter chain. Its documented use in pharmaceuticals and agrochemicals suggests that elongation of the carbon chain (as in this compound) might alter receptor binding or metabolic stability. Phenadoxone (C₂₃H₂₉NO₂) , a diphenylheptanone derivative with morpholine, demonstrates how bulky substituents (e.g., diphenyl groups) can enhance analgesic activity, a structural feature absent in this compound.

Synthetic Accessibility The synthesis of nitro intermediates (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide ) highlights methodologies for introducing morpholine rings via nucleophilic substitution or coupling reactions. These protocols could theoretically apply to this compound synthesis.

Physical Properties Melting points for morpholine derivatives vary widely: 4′-Morpholinoacetophenone melts at 96–98°C , while Methyl 5-amino-2-morpholinobenzoate lacks reported data. The longer alkyl chain in this compound likely reduces its melting point compared to aromatic analogs.

Research Implications and Gaps

While this compound remains underexplored, its structural analogs suggest promising avenues for research:

- Drug Design: The alkene in this compound could serve as a site for functionalization (e.g., epoxidation) to enhance reactivity or target specificity.

- Material Science : Morpholine’s electron-rich nitrogen might facilitate coordination in metal-organic frameworks (MOFs), analogous to 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide .

- Toxicology: Safety data for Methyl 5-amino-2-morpholinobenzoate emphasize the need for rigorous toxicity profiling of morpholine derivatives, particularly those with long alkyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.